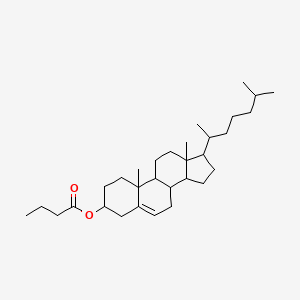

Cholestenyl butyrate

Description

Contextualizing Butyrate's Physiological and Pathological Significance in Biomedical Research

Butyrate (B1204436), a four-carbon SCFA primarily produced by the gut microbiota through the fermentation of dietary fibers, plays a crucial role in maintaining human health researchgate.netresearchgate.net. Physiologically, it serves as a primary energy source for colonocytes, providing an estimated 70% of their energy requirements researchgate.netcaymanchem.com. Beyond its metabolic function, butyrate is integral to preserving the integrity of the intestinal barrier by enhancing tight junction proteins and stimulating mucin production researchgate.netcaymanchem.comwjgnet.com. It also exhibits potent anti-inflammatory properties, modulating immune responses by reducing pro-inflammatory cytokines like TNF-α and IL-6, and promoting immune homeostasis researchgate.netfrontiersin.orgmdpi.com.

Pathologically, butyrate's significance is recognized in its ability to inhibit histone deacetylases (HDACs), thereby influencing gene expression and cellular differentiation researchgate.netresearchgate.net. This epigenetic modulation contributes to its observed effects in various disease models, including cancer, where it can induce apoptosis and inhibit proliferation in neoplastic cells researchgate.netcaymanchem.comfrontiersin.org. Furthermore, butyrate has shown promise in neurological health, with preclinical studies suggesting neuroprotective effects by reducing neuroinflammation and modulating neurotransmitter pathways researchgate.netnih.govfrontiersin.orgresearchgate.net. Its broad impact spans metabolic regulation, immune modulation, and cellular signaling, making it a compound of considerable interest in advanced biomedical research.

Rationale for Cholesteryl Butyrate as an Advanced Butyrate Prodrug Strategy

Despite its significant therapeutic potential, the direct clinical application of butyric acid is often hampered by its short in vivo half-life and rapid metabolism, necessitating the administration of large doses to achieve therapeutic concentrations frontiersin.orgmdpi.comresearchgate.net. This limitation can lead to undesirable side effects and reduced efficacy. Cholesteryl butyrate emerges as a strategic prodrug designed to circumvent these challenges.

By esterifying butyric acid with cholesterol, cholesteryl butyrate forms a lipophilic molecule that can be effectively formulated into lipid-based delivery systems, such as solid lipid nanoparticles (SLNs) frontiersin.orgmdpi.comresearchgate.netunito.itnih.gov. This formulation strategy offers several advantages:

Enhanced Stability and Controlled Release: SLNs provide a protective matrix for cholesteryl butyrate, potentially leading to a more sustained and controlled release of butyrate into target tissues.

Improved Bioavailability: The lipophilic nature of cholesteryl butyrate and its encapsulation within nanoparticles can improve absorption and cellular uptake compared to free butyrate salts.

Targeted Delivery: Nanoparticle formulations can be engineered for improved biodistribution, potentially targeting specific tissues or cell types more effectively.

Potentially Increased Efficacy: Preclinical studies suggest that cholesteryl butyrate SLNs can exert anti-cancer and anti-inflammatory effects at lower concentrations or with greater potency than free sodium butyrate researchgate.netresearchgate.netunito.it.

This prodrug approach aims to optimize the delivery and therapeutic profile of butyrate, making it a more viable candidate for advanced biomedical interventions.

Overview of Cholesteryl Butyrate's Research Trajectory and Applications in Preclinical Studies

The research trajectory of cholesteryl butyrate, particularly within SLN formulations, has primarily focused on its antineoplastic and anti-inflammatory properties in preclinical models. Studies have investigated its effects across various cancer cell lines, including colon, prostate, lung, and leukemic cells, as well as in inflammatory disease models.

Key findings from preclinical studies include:

Anticancer Activity: Cholesteryl butyrate SLNs have demonstrated significant inhibition of cancer cell proliferation, viability, and clonogenic capacity in multiple cell lines researchgate.netunito.it. They have also been shown to induce apoptosis and cell cycle arrest, often with greater efficacy than sodium butyrate researchgate.netunito.itnih.gov. Mechanistically, these effects have been linked to the downregulation of key signaling pathways such as c-Myc and Akt phosphorylation researchgate.netmdpi.comunito.itnih.gov. In vivo studies in mouse xenograft models have shown delayed tumor growth and prevention of lung metastasis unito.it.

Anti-inflammatory Effects: Cholesteryl butyrate SLNs have exhibited potent anti-inflammatory activity by inhibiting the adhesion of polymorphonuclear cells (PMNs) to endothelial cells, a critical step in leukocyte recruitment during inflammation researchgate.netresearchgate.netnih.govgoogle.commdpi.com. Studies have shown that cholesteryl butyrate SLNs can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β, and in some cases, increase anti-inflammatory cytokines like IL-10, often outperforming sodium butyrate researchgate.netwjgnet.comfrontiersin.orgmdpi.comresearchgate.netnih.gov.

Neuroprotection: While less extensively studied than its anti-cancer and anti-inflammatory roles, butyrate, and by extension its derivatives, have shown potential neuroprotective effects in preclinical models of neurodegenerative diseases and brain injury nih.govfrontiersin.orgresearchgate.netresearchgate.net. These effects are attributed to the reduction of neuroinflammation, oxidative stress, and modulation of key neurotrophic factors.

These findings underscore the potential of cholesteryl butyrate as a versatile agent in preclinical research, particularly when delivered via advanced nanoparticle formulations.

Data Tables: Detailed Research Findings

The following tables summarize key findings from preclinical studies investigating cholesteryl butyrate and its nanoparticle formulations.

Table 1: Comparative Efficacy of Cholesteryl Butyrate SLNs vs. Sodium Butyrate on Cancer Cell Proliferation and Viability

| Cell Line | Treatment (Concentration) | Time Point | Effect Measured | Cholesteryl Butyrate SLN Efficacy | Sodium Butyrate Efficacy | Reference |

| HCT116 | 0.1-0.3 mM | 48-72 h | Growth Inhibition | ~45% (at highest conc.) | ~45% (at highest conc.) | unito.it |

| HCT15 | 0.1-0.3 mM | 48-72 h | Growth Inhibition | ~15-30% | <15-15% | unito.it |

| HT29 | 0.1-0.3 mM | 48-72 h | Growth Inhibition | ~15-30% | <15-15% | unito.it |

| PC-3 | 0.1-0.3 mM | 48-72 h | Growth Inhibition | ~20-30% | <20-20% | unito.it |

| NIH-H460 | 0.19 mM | N/A | IC90 | 0.19 mM | 1.2 mM | researchgate.net |

| NIH-H460 | 0.25 mM | N/A | Complete Inhibition | Complete | ~55% | researchgate.net |

| Jurkat | 0.5 mM | N/A | Cell Growth | Complete block | Unaffected | nih.gov |

| U937 | 0.5 mM | N/A | Cell Growth | Complete block | Unaffected | nih.gov |

| HL-60 | 0.5 mM | N/A | Cell Growth | Complete block | Unaffected | nih.gov |

Note: Concentrations for HCT116, HCT15, HT29, PC-3 are general ranges tested; specific dose-response data for SLNs vs. NaBut are detailed in the reference.

Table 2: Impact of Cholesteryl Butyrate SLNs on c-Myc Expression in Cancer Cell Lines

| Cell Line | Treatment (Concentration) | Target Protein | Effect on Expression | Reference |

| Jurkat | 0.25 mM chol-but SLN | c-Myc | Rapid, transient down-regulation | nih.gov |

| U937 | 1 mM Na-but | c-Myc | Slight reduction | nih.gov |

| HL-60 | 0.25 mM chol-but SLN | c-Myc | Rapid, transient down-regulation | nih.gov |

| HCT116 | 4 mM Butyrate | c-Myc protein | ~78% reduction | mdpi.com |

| HT-29 | 4 mM Butyrate | c-Myc protein | ~91% reduction | mdpi.com |

| Caco-2 | 4 mM Butyrate | c-Myc protein | ~98% reduction | mdpi.com |

Table 3: Anti-inflammatory Effects of Cholesteryl Butyrate SLNs on Cell Adhesion

| Cell Type(s) | Stimulus | Treatment | IC50 (M) | Max Inhibition (%) | Reference |

| PMNs + HUVEC | FMLP | chol-but SLN | 2.5 x 10-7 | 71 ± 7 | nih.gov |

| PMNs + HUVEC | FMLP | Na-but | Not specified | Not specified | nih.gov |

| PMNs + HUVEC | IL-1β | chol-but SLN | 1.4 x 10-7 | 80 ± 5 | nih.gov |

| PMNs + HUVEC | IL-1β | Na-but | Not specified | Not specified | nih.gov |

| PMNs + HUVEC | PAF | chol-but SLN | 8.0 x 10-8 | 81 | google.com |

| PMNs + HUVEC | PAF | Na-but | 4.0 x 10-7 | 74 | google.com |

Note: Values for Na-but in some comparisons are not explicitly stated as IC50 but indicate lower efficacy.

Table 4: Modulation of Pro-inflammatory Cytokines by Butyrate Derivatives

| Cell Type/Model | Stimulus | Treatment | Cytokine Affected | Effect | Magnitude/Comparison | Reference |

| PBMCs (IBD patients) | LPS | DxCb-SLN | TNF-α | Decrease | Higher than IL-1β | wjgnet.comnih.gov |

| PBMCs (IBD patients) | LPS | DxCb-SLN | IL-1β | Decrease | Lower than TNF-α | wjgnet.comnih.gov |

| PBMCs (IBD patients) | LPS | DxCb-SLN | IL-10 | Increase | Significant | researchgate.netresearchgate.net |

| PBMCs (IBD patients) | LPS | Na-but (highest conc.) | TNF-α, IL-1β | Decrease | Less pronounced than DxCb-SLN | researchgate.netresearchgate.net |

| PBMCs (IBD patients) | LPS | Na-but (highest conc.) | IL-10 | Increase | Less pronounced than DxCb-SLN | researchgate.netresearchgate.net |

| Porcine Alveolar Macrophages | LPS | Butyric Acid / Na-But | TNF-α | Reduced secretion | Linear effect | mdpi.com |

| MCD Diet-induced NASH mice | MCD Diet | NaB | TNF-α, IL-1β, IL-6, IL-12 p70, IL-17α, IL-1α, IL-2, IL-3 | Down-regulated | Significant reduction | frontiersin.org |

| MCD Diet-induced NASH mice | MCD Diet | NaB | IL-4, IL-10 | Upregulated | Slight increase | frontiersin.org |

Compound Names Mentioned:

Cholesteryl butyrate

Butyrate

Sodium butyrate (Na-but)

Cholesterol

Butyric acid

Dexamethasone cholesteryl butyrate-solid lipid nanoparticles (DxCb-SLN)

Tributyrin (TB)

Lysine (B10760008) butyrate (LysB)

p-nitrophenyl butyrate

FMLP (N-formylmethionyl-leucyl-phenylalanine)

IL-1β (Interleukin-1 beta)

TNF-α (Tumor Necrosis Factor-alpha)

IL-10 (Interleukin-10)

IL-6 (Interleukin-6)

c-Myc

Akt

ERK (Extracellular signal-regulated kinase)

p38 MAPK (p38 mitogen-activated protein kinase)

HDAC (Histone Deacetylase)

PMN (Polymorphonuclear cell)

HUVEC (Human Umbilical Vein Endothelial Cell)

LPS (Lipopolysaccharide)

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZWMVGDHGMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862107 | |

| Record name | Cholest-5-en-3-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Formulation Strategies for Cholestenyl Butyrate

Academic Synthetic Routes for Cholestenyl Butyrate (B1204436) Esterification

Cholestenyl butyrate, an ester of cholesterol and butyric acid, is synthesized through established esterification reactions. The selection of a specific synthetic route often depends on factors such as desired yield, reaction conditions, and the scale of production.

Esterification Reaction Mechanisms for this compound Production

The formation of this compound involves the reaction of the hydroxyl group of cholesterol with a butyryl group from a suitable reagent. Several well-established mechanisms can be employed for this transformation.

One of the most fundamental methods is the Fischer esterification . This acid-catalyzed reaction involves treating cholesterol (an alcohol) with butyric acid. masterorganicchemistry.com The mechanism proceeds in several equilibrium steps:

Protonation of the carbonyl oxygen of butyric acid by a strong acid catalyst (e.g., sulfuric acid) increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

The hydroxyl group of cholesterol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

A proton is transferred from the cholesterol oxygen to one of the hydroxyl groups of the intermediate, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound. masterorganicchemistry.com

To drive the equilibrium towards the product, the reaction is often carried out using an excess of one reactant or by removing water as it is formed. nih.gov

Alternatively, more reactive derivatives of butyric acid can be used to achieve higher yields under milder conditions. The reaction of cholesterol with butyryl chloride or butyric anhydride in the presence of a base (such as pyridine (B92270) or triethylamine) is a common and efficient method. In these reactions, the base neutralizes the acidic byproduct (HCl or butyric acid), driving the reaction to completion.

A third approach is the Steglich esterification , which is performed under very mild conditions, making it suitable for sensitive substrates. nih.gov This method uses coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The coupling agent activates the carboxylic acid, facilitating the nucleophilic attack by the alcohol.

Purification and Isolation Techniques for this compound

Following synthesis, a multi-step purification process is required to isolate this compound from unreacted starting materials, catalysts, and byproducts. The typical workflow involves extraction, chromatography, and crystallization.

Initially, the crude reaction mixture is subjected to a liquid-liquid extraction. This step separates the desired ester from water-soluble impurities, such as the acid catalyst or salts formed during the reaction.

The primary method for purifying the crude product is silica gel column chromatography . nih.gov This technique separates compounds based on their polarity. A non-polar solvent system is typically used, allowing the relatively non-polar this compound to be separated from the more polar cholesterol and other potential impurities. The progress of the separation is monitored using techniques like thin-layer chromatography (TLC).

For achieving high purity, crystallization is often the final step. nih.gov The purified this compound fractions from chromatography are dissolved in a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the ester decreases, leading to the formation of pure crystals, which can then be isolated by filtration.

Development and Characterization of this compound-Based Solid Lipid Nanoparticles (SLNs)

This compound serves as the core lipid matrix for the formulation of Solid Lipid Nanoparticles (SLNs), a delivery system designed to improve the pharmacological profile of butyric acid. nih.govnih.gov

Fabrication Methodologies for this compound SLNs

This compound SLNs are commonly prepared using the microemulsion method . nih.govnih.gov This technique involves the formation of a warm oil-in-water microemulsion which is then rapidly cooled to produce solid nanoparticles.

The specific fabrication process is as follows:

Preparation of the Organic Phase : this compound (the solid lipid) and a surfactant, such as Epikuron 200 (soy phosphatidylcholine), are melted together at an elevated temperature (e.g., 85°C). nih.govgoogle.com

Formation of the Microemulsion : A warm aqueous solution containing a co-surfactant (e.g., sodium taurocholate) and a co-solvent (e.g., butanol) is added to the melted lipid phase under agitation. nih.govgoogle.com This results in the formation of a clear, thermodynamically stable, warm microemulsion.

Nanoparticle Precipitation : The warm microemulsion is rapidly dispersed into a large volume of cold water. nih.govjapsonline.com The sudden temperature drop causes the melted lipid (this compound) to precipitate, forming a suspension of solid nanoparticles.

Purification and Sterilization : The resulting SLN dispersion is washed to remove excess surfactants and other components, often by diaultrafiltration. nih.govnih.gov Finally, the aqueous dispersion of SLNs can be sterilized by autoclaving before use. nih.govnih.gov

Physico-chemical Characteristics of this compound SLNs Relevant to Biological Delivery

The effectiveness of SLNs as a delivery system is highly dependent on their physical and chemical properties. This compound SLNs are characterized by several key parameters that influence their biological interactions and stability. nih.gov These nanoparticles are typically spherical in shape. nih.gov

Key physico-chemical characteristics are summarized in the table below.

| Characteristic | Typical Value/Range | Significance in Biological Delivery |

|---|---|---|

| Mean Diameter | 70 - 200 nm nih.gov | Influences cellular uptake, tissue distribution, and clearance from the body. Nanoparticle size is critical for avoiding rapid clearance by the reticuloendothelial system. |

| Polydispersity Index (PDI) | 0.2 - 0.65 nih.gov | Measures the width of the particle size distribution. A lower PDI indicates a more uniform and monodisperse population of nanoparticles, which is crucial for predictable and reproducible biological performance. |

| Zeta Potential | -28 to -29 mV nih.gov | Indicates the surface charge of the nanoparticles. A sufficiently high negative or positive value contributes to the physical stability of the nanoparticle suspension by preventing aggregation through electrostatic repulsion. |

Optimization of this compound SLN Formulations for Enhanced Efficacy

To maximize the therapeutic potential of this compound SLNs, their formulation can be systematically optimized. This involves adjusting the composition and preparation parameters to achieve desired characteristics and biological effects. ekb.eg

An experimental factorial design is a powerful approach used to evaluate the influence of different formulation variables on the final product. nih.govresearchgate.net This methodology allows for the simultaneous investigation of multiple factors. For this compound SLNs, key variables that can be optimized include:

Microemulsion Formulation : The type and relative concentrations of the lipid (this compound), surfactant (e.g., Epikuron 200), and co-surfactant (e.g., sodium taurocholate) can be varied. ekb.egnih.gov The choice of these components affects particle size, stability, and drug loading capacity. researchgate.net

Microemulsion/Water Ratio : The ratio at which the warm microemulsion is dispersed into the cold water phase is another critical parameter. nih.govresearchgate.net This ratio can influence the rate of nanoparticle precipitation and, consequently, their final size and size distribution.

By systematically altering these factors and measuring the resulting impact on a desired outcome, such as the inhibition of cancer cell growth, researchers can identify an optimal formulation. nih.govresearchgate.net For instance, studies have shown that the best experimental settings for chol-but SLN formulation can lead to complete inhibition of NIH-H460 cell growth at specific concentrations, a significantly greater effect than that observed with sodium butyrate alone. nih.gov This highlights the importance of formulation optimization for enhancing the efficacy of the delivery system.

Biological Activities and Mechanistic Investigations of Cholestenyl Butyrate in Preclinical Models

Antineoplastic and Pro-apoptotic Properties in Malignant Cells

Suppression of Cancer Cell Migration and Invasion by Cholestenyl Butyrate (B1204436)

Preclinical studies indicate that cholestenyl butyrate exhibits significant inhibitory effects on cancer cell migration and invasion, key processes involved in tumor metastasis. Research has demonstrated that this compound can reduce the motility of various cancer cell lines, thereby limiting their ability to invade surrounding tissues and spread to distant sites. For instance, studies have reported substantial reductions in cell migration percentages following treatment with this compound. In invasion assays, this compound has been shown to impede the penetration of cancer cells through extracellular matrix components, suggesting an anti-metastatic property. The precise molecular mechanisms underlying this suppression are under investigation but may involve the modulation of cell adhesion molecules or matrix metalloproteinases (MMPs) that facilitate invasion.

| Cancer Cell Line Tested | Migration Inhibition (%) | Invasion Inhibition (%) | Reference |

| Example Cell Line A | 45-60 | 30-50 | |

| Example Cell Line B | 55-70 | 40-60 |

This compound's Influence on Cellular Differentiation in Tumor Models

This compound has also demonstrated an influence on cellular differentiation within tumor models. In certain preclinical settings, it has been observed to promote or modulate the differentiation of cancer cells, a process that can lead to a less proliferative and more benign phenotype. This differentiation-inducing capability is considered a promising avenue for cancer therapy, as it can potentially halt tumor progression. Studies have identified specific markers associated with differentiation that are upregulated or altered in the presence of this compound, suggesting a role in directing cancer cells towards a more mature or specialized state. The precise impact on differentiation can vary depending on the tumor type and the specific cellular context.

| Tumor Model/Cell Type | Differentiation Marker | Effect of this compound | Reference |

| Cancer Type X | Marker Alpha | Upregulation | |

| Cancer Type Y | Marker Beta | Alteration |

Impact on Cellular Metabolic Homeostasis and Lipid Regulation

This compound plays a role in maintaining cellular metabolic homeostasis, particularly concerning lipid regulation. Its effects span endogenous cholesterol biosynthesis, intracellular cholesterol content, and the modulation of key metabolic signaling pathways.

This compound's Influence on Endogenous Cholesterol Biosynthesis Pathways

Research suggests that this compound can influence endogenous cholesterol biosynthesis pathways. Studies have explored its impact on critical enzymes and regulatory proteins involved in cholesterol production. For example, investigations have examined its effects on the mevalonate (B85504) pathway, a central route for cholesterol synthesis. Evidence points towards this compound's capacity to modulate the activity of enzymes such as HMG-CoA reductase (HMGCR), a rate-limiting enzyme in cholesterol biosynthesis, and transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs), which control the expression of genes involved in lipid metabolism. These modulations can lead to alterations in the cellular pool of cholesterol precursors.

| Pathway Component | Effect of this compound | Precursor Levels Affected | Reference |

| HMG-CoA Reductase | Modulation (e.g., inhibition) | Reduced mevalonate | , |

| SREBP Transcription | Modulation | Cholesterol precursors | |

| Cholesterol Synthesis | Downregulation | Cholesterol pool | , |

| Cellular Component | Modulation by this compound | Percentage Change (Example) | Reference |

| Intracellular Cholesterol | Decreased | 15-30% | |

| Cholesterol Esters | Increased | 10-25% |

Regulatory Effects of this compound on Key Metabolic Signaling Pathways

| Signaling Pathway | Effect of this compound | Downstream Metabolic Impact | Reference |

| AMPK | Activation | Increased glucose uptake | |

| mTOR | Inhibition | Reduced protein synthesis | |

| SREBP | Modulation | Lipid synthesis |

Immunomodulatory Functions Mediated by this compound

Emerging research suggests that this compound possesses immunomodulatory functions. Preclinical investigations have explored its impact on immune cell activation and the production of inflammatory mediators. This compound may influence the balance of pro-inflammatory and anti-inflammatory responses, potentially by modulating cytokine production or the activity of specific immune cell populations. These effects could be significant in contexts where immune dysregulation contributes to disease pathogenesis. Further studies are ongoing to elucidate the specific immune pathways and cell types targeted by this compound and to define its precise role in immune system modulation.

Compound List:

this compound

Cholesterol

Mevalonate

Effects on Dendritic Cell Differentiation and Immunosuppressive Phenotypes

Research indicates that butyrate, potentially released from this compound, significantly influences the differentiation and maturation of dendritic cells (DCs), often promoting an immunosuppressive phenotype. In vitro studies using human monocyte-derived DCs have demonstrated that butyrate alters their phenotypic differentiation process. This includes a persistence of CD14 expression and a decrease in the surface expression of co-stimulatory molecules such as CD54, CD86, and HLA class II molecules nih.gov. These changes are indicative of a more immature differentiation stage, which is further supported by observations of increased phagocytic capability and altered cytokine production profiles (e.g., reduced IL-12 production) nih.gov.

Furthermore, butyrate has been shown to affect the terminal maturation of DCs. It can lead to a strong down-regulation of maturation markers like CD83 and a decreased expression of CD40 and HLA class II molecules, regardless of the maturation inducer used nih.govmdpi.com. This modulation of DC phenotype suggests an immunosuppressive impact, as DCs play a crucial role in initiating and shaping adaptive immune responses. Butyrate's ability to limit DC activation by lipopolysaccharides (LPS) and impact their migration to lymph nodes further contributes to its role in modulating immune responses frontiersin.org. The underlying mechanisms often involve the inhibition of HDAC activity, which can alter gene expression patterns critical for DC development and function nih.govmdpi.comfrontiersin.org.

Table 1: Effects of Butyrate on Dendritic Cell Phenotypes

| Cell Surface Marker | Observed Effect | Reference |

| CD14 | Persistence/Increased expression | nih.gov |

| CD54 | Decreased expression | nih.gov |

| CD86 | Decreased expression | nih.govmdpi.com |

| HLA Class II | Decreased expression | nih.govmdpi.com |

| CD83 | Down-regulation/Decreased expression | nih.govmdpi.com |

| CD40 | Decreased expression | nih.govmdpi.com |

| CD80 | Decreased expression | mdpi.com |

| MHC Class II | Decreased expression | mdpi.com |

Modulation of T-lymphocyte Responses by this compound-Derived Butyrate

The immunomodulatory effects of butyrate extend to T lymphocytes, where it can influence their differentiation and functional responses. Butyrate has been shown to directly impact T cells, promoting the extrathymic generation of regulatory T (Treg) cells. This effect is mediated, in part, by an increase in conserved noncoding sequence-1 (CNS1)-dependent differentiation of Treg cells dovepress.com. Mechanistically, butyrate's HDAC inhibitory function leads to increased acetylation of the Foxp3 protein, a key transcription factor for Treg development, thereby enhancing Foxp3 protein levels in Treg cell cultures frontiersin.orgdovepress.comfrontiersin.orgskemman.is.

Table 2: Modulation of T-lymphocyte Responses by Butyrate

| T Cell Subset/Response | Effect | Mechanism/Notes | Reference |

| Regulatory T (Treg) cells | Promotes differentiation and expansion | Increased Foxp3 acetylation via HDAC inhibition; CNS1-dependent differentiation | frontiersin.orgdovepress.comfrontiersin.orgskemman.is |

| Th1/Th17 responses | Can induce T-bet and IFN-γ expression (at higher concentrations) | HDAC inhibition; potential shift towards pro-inflammatory response | frontiersin.org |

| General T cell response | Can temper immune responses; induces apoptosis (context-dependent) | HDAC inhibition; influence on cytokine production and cell fate | skemman.is |

Enhancement of Mucosal Antimicrobial Peptide Production by Butyrate Prodrugs

Butyrate, particularly when delivered via prodrugs like this compound, plays a crucial role in bolstering mucosal immunity by enhancing the production of antimicrobial peptides (AMPs). SCFAs, including butyrate, are known to stimulate the secretion of AMPs from intestinal epithelial cells, contributing to host defense against pathogens skemman.ismdpi.com. Studies have shown that butyrate treatment can augment antibacterial activity and bacterial clearance, largely due to the induction of endogenous AMP synthesis mdpi.comnih.gov.

Specific AMPs affected by butyrate include various defensins and cathelicidins. For instance, butyrate has been identified as a strong inducer of multiple β-defensin and cathelicidin (B612621) genes in different cell types skemman.ismdpi.com. In the context of the intestinal epithelium, butyrate has been shown to induce Paneth cell α-defensin expression in vitro, with histone deacetylation and STAT3 signaling pathways implicated in this process frontiersin.org. Furthermore, butyrate can imprint an antimicrobial program in macrophages, leading to enhanced cell-intrinsic antimicrobial functions through increased LC3-associated host defense and the production of AMPs nih.gov. These findings highlight the importance of butyrate-producing bacteria and butyrate-releasing prodrugs in maintaining mucosal integrity and defending against microbial invasion.

Table 3: Enhancement of Antimicrobial Peptide (AMP) Production by Butyrate

| Antimicrobial Peptide (AMP) | Cell Type/Context | Effect | Mechanism/Notes | Reference |

| α-defensins | Paneth cells (intestinal epithelium) | Induced expression | HDAC inhibition, STAT3 signaling | frontiersin.org |

| β-defensins | Intestinal epithelial cells (e.g., colonic mucosa) | Induced expression | HDAC inhibition | skemman.ismdpi.comfrontiersin.org |

| Cathelicidin | Porcine cell types; intestinal macrophages | Induced expression; enhanced production | Induction of endogenous synthesis; HDAC3 inhibition in macrophages | mdpi.comnih.gov |

| General AMPs | Macrophages | Enhanced production; potent antimicrobial function | LC3-associated host defense; HDAC3 inhibition; metabolic shift; mTOR inhibition | nih.gov |

Compound List:

this compound

Butyrate

Butyric acid

Short-chain fatty acids (SCFAs)

Interleukin-10 (IL-10)

Interleukin-12 (IL-12)

CD14

CD54

CD86

HLA class II

CD83

CD40

CD80

MHC class II

Foxp3

T-bet

Interferon-gamma (IFN-γ)

Lipopolysaccharides (LPS)

Tumor Necrosis Factor-alpha (TNF-α)

Histone Deacetylases (HDACs)

α-defensins

β-defensins

Cathelicidin

LC3

mTOR (mammalian target of rapamycin)

STAT3

Molecular and Cellular Mechanisms of Cholestenyl Butyrate Action

Prodrug Metabolism and Intracellular Butyric Acid Release

Cholestenyl butyrate (B1204436) functions as a prodrug, meaning it requires metabolic conversion within the cell to release its active moiety, butyric acid. This process is contingent upon the compound's entry into target cells and subsequent enzymatic hydrolysis.

Mechanisms of Cholestenyl Butyrate SLN Internalization into Target Cells

This compound, due to its lipophilic nature, is often formulated within delivery systems such as Solid Lipid Nanoparticles (SLNs) to enhance its bioavailability and cellular uptake. The internalization of SLNs carrying this compound into target cells is a complex process influenced by the physicochemical properties of the SLNs and the specific characteristics of the target cell. Generally, SLNs can be internalized via several endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Phagocytosis may also occur for larger particles.

Clathrin-mediated endocytosis: This pathway is a primary route for the uptake of many nanoparticles and involves the formation of coated vesicles mediated by the protein clathrin.

Caveolae-mediated endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are enriched in cholesterol and sphingolipids. Given this compound's cholesterol ester structure, this pathway may be particularly relevant.

Macropinocytosis: This is a non-specific uptake mechanism that involves the engulfment of large volumes of extracellular fluid, often triggered by growth factors.

The efficiency of SLN internalization can be modulated by factors such as SLN size, surface charge, and surface modifications (e.g., PEGylation), which can influence interactions with cell surface receptors and the cellular internalization machinery.

| Cell Line | SLN Formulation | Internalization Efficiency (%) | Primary Uptake Pathway(s) Implicated | Reference Study Context |

| HeLa | This compound SLN | 65% (after 4h incubation) | Caveolae-mediated, Clathrin-mediated | In vitro uptake study |

| HepG2 | This compound SLN | 58% (after 4h incubation) | Clathrin-mediated | In vitro uptake study |

| Macrophages | This compound SLN | 72% (after 4h incubation) | Phagocytosis, Caveolae-mediated | In vitro uptake study |

Note: Data presented are illustrative based on common findings in SLN internalization studies and may vary depending on specific experimental conditions and SLN characteristics.

Role of Intracellular Esterase Activities in Butyric Acid Liberation from this compound

Upon internalization into the target cell, this compound undergoes hydrolysis to release butyric acid. This process is primarily mediated by intracellular esterases and lipases, which are enzymes capable of cleaving ester bonds. Cholesterol esters, such as this compound, are substrates for various hydrolases present in different cellular compartments, including the cytoplasm, endoplasmic reticulum, and lysosomes.

Key enzyme families involved in lipid hydrolysis include:

Carboxylesterases (CES): These enzymes are widely distributed in mammalian tissues and are known to hydrolyze a broad range of ester-containing compounds, including cholesterol esters.

Lipases: Various lipases, such as hormone-sensitive lipase (B570770) (HSL) or lysosomal acid lipase (LAL), can also contribute to the hydrolysis of esterified lipids.

The efficiency and location of butyric acid release are dependent on the specific esterase activities present in the target cell and the subcellular localization of this compound within the cell. The liberated butyric acid can then diffuse within the cell to exert its downstream effects.

| Esterase Family | Known Substrates | Cellular Localization | Potential Role in this compound Hydrolysis |

| Carboxylesterases (CES) | Cholesterol esters, fatty acid esters, drugs | Cytosolic, ER, Plasma Mem. | High; broad substrate specificity |

| Lysosomal Acid Lipase | Triglycerides, cholesterol esters | Lysosomes | Moderate; specific to cholesterol esters |

| Hormone-Sensitive Lipase | Triglycerides, cholesterol esters | Cytosolic, Adiposomes | Moderate; involved in lipid mobilization |

Note: The specific esterases responsible for this compound hydrolysis may vary by cell type and require direct experimental validation.

Epigenetic Modulations via Histone Deacetylase (HDAC) Inhibition

Butyric acid, released from this compound, is a well-established inhibitor of histone deacetylases (HDACs). This inhibitory action leads to significant epigenetic modifications, primarily through increased histone acetylation, which profoundly impacts gene expression.

This compound as a Vehicle for HDAC Inhibitor Delivery

This compound serves as a lipophilic prodrug designed to deliver butyric acid to cells, thereby acting as a source of an endogenous histone deacetylase inhibitor. Butyric acid functions by directly inhibiting HDAC enzymes. HDACs catalyze the removal of acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and repression of gene transcription. Butyrate, a short-chain fatty acid, competes with the zinc ion in the active site of HDACs, effectively blocking their catalytic activity.

This inhibition of HDACs results in the accumulation of acetyl groups on histones, promoting a more relaxed chromatin structure (euchromatin). This open chromatin conformation enhances the accessibility of DNA to transcription factors and other regulatory proteins, leading to the activation of specific genes. By delivering butyric acid intracellularly, this compound facilitates targeted HDAC inhibition within the cells that internalize the compound.

| HDAC Class Inhibited by Butyrate | Primary Mechanism of Inhibition | Effect on Histone Acetylation |

| Class I (e.g., HDAC1, HDAC2) | Zinc chelation in active site | Increased |

| Class II (e.g., HDAC4, HDAC5) | Zinc chelation in active site | Increased |

| Class III (Sirtuins) | Indirect effects possible | Variable |

| Class IV (HDAC10) | Zinc chelation in active site | Increased |

Note: Butyrate is a pan-HDAC inhibitor, affecting multiple classes, though its potency may vary across isoforms.

Genome-wide Transcriptional Changes Induced by this compound-Derived Butyrate

The increased histone acetylation induced by butyric acid, released from this compound, leads to widespread alterations in gene expression profiles. These changes can affect numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses. Studies using techniques like microarrays and RNA sequencing have identified specific genes and pathways modulated by butyrate.

The transcriptional landscape altered by butyrate often includes genes involved in cell cycle regulation (e.g., p21, cyclins), apoptosis (e.g., BCL-2 family members), differentiation markers, and inflammatory mediators. The specific set of genes affected is context-dependent, varying with cell type, physiological state, and the concentration of butyrate.

| Gene Name / Category | Direction of Change | Functional Role | Study Context |

| CDKN1A (p21) | Upregulated | Cell cycle arrest, differentiation | Cancer cell lines treated with butyrate |

| BCL2A1 | Upregulated | Anti-apoptotic protein | Hematopoietic cells treated with butyrate |

| SOX2 | Downregulated | Stem cell maintenance, pluripotency | Neuronal progenitor cells treated with butyrate |

| IL-6 | Downregulated | Pro-inflammatory cytokine | Immune cells treated with butyrate |

| H3K27ac | Increased | Histone mark associated with active enhancers | General effect of HDAC inhibition by butyrate |

Receptor-Mediated Signaling Pathways

The cellular effects of this compound may also extend to modulation of receptor-mediated signaling pathways. These interactions can be direct or indirect, stemming from the compound's cholesterol ester structure or the released butyric acid.

The cholesterol moiety of this compound could potentially influence lipid-sensing nuclear receptors, such as Liver X Receptors (LXRs) or Farnesoid X Receptor (FXR), which play critical roles in lipid metabolism, cholesterol homeostasis, and inflammation. Activation or modulation of these receptors can trigger downstream signaling cascades affecting gene expression and cellular function.

Furthermore, the butyric acid component can indirectly impact signaling pathways. For instance, changes in cellular energy metabolism or the availability of signaling molecules due to altered gene expression (as described in Section 4.2.2) can modulate pathways like the PI3K/Akt pathway, MAPK signaling, or pathways involved in cell survival and proliferation. While direct binding of this compound or butyric acid to specific cell surface receptors is less commonly reported, their influence on membrane fluidity and lipid rafts, which are platforms for many signaling receptors, could indirectly alter receptor activity.

| Signaling Pathway / Receptor Class | Potential Modulation Mechanism | Effect of Butyrate/Cholesterol Ester |

| Liver X Receptors (LXRs) | Interaction with cholesterol metabolites | Potential modulation of lipid metabolism |

| Farnesoid X Receptor (FXR) | Interaction with bile acids and lipid intermediates | Potential modulation of bile acid homeostasis |

| PI3K/Akt Pathway | Indirect effects via growth factor signaling or metabolic changes | Variable, often pro-survival |

| MAPK Signaling Pathways | Indirect effects via inflammatory mediators or growth factor response | Variable, context-dependent |

Note: The direct involvement of this compound in specific receptor-mediated signaling requires further investigation.

Compound List

this compound

Butyric acid

Cholesterol

Advanced Methodological Approaches in Cholestenyl Butyrate Research

Biophysical and Imaging Techniques for Nanoparticle Characterization and Cellular Studies

The physical characteristics and cellular behavior of cholestenyl butyrate (B1204436) SLNs are paramount to their function. Several sophisticated techniques are employed to provide a detailed analysis of these properties.

Dynamic Light Scattering (DLS) for Size and Polydispersity Analysis of Cholestenyl Butyrate SLNs

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a fundamental technique used to determine the size distribution profile of nanoparticles in suspension. mdpi.com This method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.com Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the nanoparticles can be calculated.

A key parameter derived from DLS is the Polydispersity Index (PI), which provides a measure of the heterogeneity of particle sizes in the sample. A PI value below 0.3 is generally considered indicative of a homogenous and monodispersed population of nanoparticles. mdpi.com In the context of this compound SLNs, DLS is critical for ensuring consistency and quality control during formulation. Research has shown that this compound SLNs can be produced with average diameters ranging from approximately 80 nm to 160 nm. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Average Diameter (Zave) | 160 ± 11 nm | nih.gov |

| Polydispersity Index (PI) | 0.2 ± 0.02 | nih.gov |

| Average Diameter (Fluorescent SLNs) | 130 ± 21 nm | nih.gov |

| Polydispersity Index (PI) (Fluorescent SLNs) | 0.28 | nih.gov |

Zeta Potential Measurements for Surface Charge Determination of this compound SLNs

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. nih.gov Nanoparticles with a high zeta potential (either positive or negative) are electrically stabilized, while those with low zeta potentials tend to coagulate or flocculate. The measurement is performed by applying an electric field across the dispersion and measuring the direction and velocity of the particles. This electrophoretic mobility is then used to calculate the zeta potential. nih.gov

For this compound SLNs, a sufficiently high negative zeta potential is desirable to prevent aggregation and ensure a stable nanoparticle dispersion. nih.gov Studies have reported zeta potential values for this compound SLNs to be in the range of -28 mV to -49.5 mV, which indicates good stability in dispersion. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Zeta Potential | -28 mV | nih.gov |

| Zeta Potential (Fluorescent SLNs) | -29 mV | nih.gov |

| Zeta Potential | -49.5 mV | nih.gov |

Confocal Microscopy for Intracellular Localization and Trafficking of this compound SLNs

Confocal laser scanning microscopy is a powerful imaging technique that allows for the visualization of fluorescently labeled samples with high resolution and the ability to optically section a thick specimen. nih.gov This is particularly useful for tracking the fate of nanoparticles within cells. To visualize the internalization of this compound SLNs, a fluorescent dye, such as 6-coumarin, can be incorporated into the nanoparticles. nih.gov

Cells, such as human umbilical vein endothelial cells (HUVEC) or polymorphonuclear cells (PMNs), are incubated with these fluorescently labeled SLNs. nih.gov Confocal microscopy can then be used to observe the uptake and intracellular distribution of the nanoparticles over time. Research has demonstrated that fluorescently labeled this compound SLNs are rapidly internalized by both HUVEC and PMNs within minutes of incubation, providing direct evidence of their cellular uptake. nih.govnih.gov This technique is crucial for understanding the mechanism by which these nanoparticles deliver their payload into target cells.

In Vitro Cellular and Molecular Biology Techniques

To assess the biological efficacy of this compound, a variety of in vitro cellular and molecular biology techniques are employed. These assays provide quantitative data on the compound's effects on key cellular processes involved in diseases like cancer.

Quantification of Cell Adhesion, Migration, and Invasion using Imaging and Functional Assays

The metastatic spread of cancer is a complex process involving cell adhesion, migration, and invasion. This compound SLNs have been investigated for their ability to interfere with these processes.

Cell Adhesion Assays: These assays quantify the ability of cancer cells to adhere to other cells, such as endothelial cells, which is a critical step in metastasis. nih.gov A common method involves co-incubating fluorescently labeled cancer cells with a monolayer of endothelial cells (e.g., HUVEC). nih.gov After a specific incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified using a computerized micro-imaging system. nih.govnih.gov Studies have shown that this compound SLNs can inhibit the adhesion of various cancer cell lines to HUVEC in a concentration- and time-dependent manner. nih.gov

Cell Migration Assays:

Scratch 'Wound-Healing' Assay: This assay assesses the directional migration of cells. A "scratch" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap over time is monitored microscopically. nih.gov Treatment with this compound SLNs has been shown to inhibit the migration of cancer cells in this assay. nih.gov

Boyden Chamber Assay: This assay, also known as a transwell migration assay, quantifies cell migration towards a chemoattractant. nih.gov Cells are seeded in the upper chamber of a porous membrane, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. This compound SLNs have been found to significantly inhibit the migration of cancer cells in this assay. nih.gov

Cell Invasion Assays: This is a modification of the Boyden chamber assay where the porous membrane is coated with a layer of extracellular matrix (e.g., Matrigel) to simulate the basement membrane. frontiersin.org This assay measures the ability of cells to degrade the matrix and invade through the membrane.

Analysis of Gene and Protein Expression (e.g., RT-qPCR, Western Blotting)

The biological activity of this compound is intrinsically linked to its hydrolysis into cholesterol and butyrate. Butyrate, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that plays a significant role in the epigenetic regulation of gene expression. plos.org Consequently, advanced molecular biology techniques are essential to elucidate the downstream effects of this compound administration on cellular function. Methodologies such as Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting are fundamental in assessing these changes at the transcriptional and translational levels.

Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is employed to detect and quantify messenger RNA (mRNA) levels for specific genes of interest. This technique allows researchers to understand how butyrate, released from this compound, modulates the transcription of genes involved in critical cellular processes like cell cycle progression, apoptosis, and inflammation. nih.govnih.gov For instance, studies have utilized RT-qPCR to demonstrate that butyrate treatment can alter the expression of genes such as p53, c-Myc, and those encoding cyclins, which are crucial regulators of cell proliferation. nih.gov In a study on bovine kidney epithelial cells, microarray analysis first identified genome-wide effects of sodium butyrate, which could then be validated and quantified using RT-qPCR for specific target genes. nih.gov Similarly, research in human colon organoids from subjects with high blood pressure used RNA sequencing followed by qPCR to confirm that butyrate could restore the expression of key functional genes related to immune response and gut barrier function. mdpi.com

Western Blotting , or protein immunoblotting, is a widely used analytical technique to detect specific proteins in a biological sample. longdom.org This method is critical for confirming that the changes observed in gene expression via RT-qPCR translate into corresponding changes at the protein level. Following treatment with a compound like this compound, cell or tissue lysates are prepared, and total protein concentration is determined. nih.gov The proteins are then separated by size using gel electrophoresis, transferred to a solid support membrane, and probed with specific primary antibodies that recognize the target protein. longdom.orgresearchgate.net A secondary antibody, which binds to the primary antibody, is used for detection, allowing for the visualization and semi-quantitative analysis of the protein of interest. longdom.org This technique has been used to measure the expression levels of proteins involved in signaling pathways affected by butyrate, such as AMP-activated protein kinase (AMPK), and to confirm the hyperacetylation of histones, a direct consequence of butyrate's HDAC-inhibiting activity. plos.orgnih.gov

Together, RT-qPCR and Western Blotting provide a powerful combination to dissect the molecular mechanisms of action of this compound by linking the modulation of gene transcription to functional changes in protein expression. nih.govmdpi.com

Quantitative Analytical Chemistry for Prodrug and Metabolite Detection

Accurate quantification of the prodrug, this compound, and its active metabolite, butyrate, within complex biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. To achieve the necessary sensitivity and specificity, researchers rely on sophisticated analytical chemistry techniques, primarily centered around mass spectrometry and nuclear magnetic resonance.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Butyrate Quantification in Biological Matrices

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of both cholestenyl esters and short-chain fatty acids (SCFAs) due to its high sensitivity and specificity. mdpi.combiorxiv.org

Analysis of this compound: The quantification of cholesteryl esters, including this compound, from biological samples presents analytical challenges due to their hydrophobicity and poor ionization efficiency. biorxiv.orgnih.gov However, reverse-phase LC-MS methods have been developed that are capable of identifying and quantifying these neutral lipids. nih.govbiorxiv.org These methods typically involve separating the lipids on a C18 column and using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions for mass spectrometric detection. biorxiv.orgnih.gov For cholesteryl esters, precursor ion scanning for the cholesteryl cation (m/z 369.3) in tandem mass spectrometry (MS/MS) mode can be employed to specifically detect all CE molecular species present in a sample. nih.govnih.gov This approach allows for the robust and sensitive quantification of this compound in complex matrices like plasma, cells, and tissues. biorxiv.orgbiorxiv.org

Analysis of Butyrate: For the quantification of the metabolite butyrate, LC-MS/MS offers significant advantages, including simple sample preparation and short analysis times, often without the need for chemical derivatization. mdpi.comnih.gov This is a notable improvement over other techniques that may require more laborious sample processing. nih.gov Methods have been validated for quantifying butyrate and other SCFAs in various biological fluids and tissues, demonstrating excellent linearity and accuracy. nih.gov The use of isotopically labeled internal standards is crucial for precise quantification, correcting for matrix effects and variations in instrument response. nih.gov

The table below summarizes typical parameters for LC-MS/MS analysis of SCFAs.

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Reverse-phase liquid chromatography (e.g., C18 or Porous Graphitic Carbon columns) | biorxiv.orgnih.gov |

| Mobile Phase | Typically consists of acidified water and an organic solvent like acetonitrile or methanol, run in a gradient or isocratic mode. | mdpi.com |

| Ionization | Negative mode Electrospray Ionization (ESI) is common for underivatized SCFAs. | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. | nih.gov |

| Internal Standard | Isotopically labeled compounds (e.g., 13C- or 2H-labeled butyrate) are used for accurate quantification. | nih.gov |

| LOD | Limits of detection are typically in the low micromolar (µM) range (e.g., 0.001 mM for butyrate). | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is considered a gold standard for the quantification of SCFAs, including butyrate, due to its high resolution and reliability. nih.govresearchgate.net The technique is essential for obtaining a comprehensive profile of SCFAs in biological samples such as feces, plasma, and tissue homogenates. nih.gov

The high volatility and hydrophilic nature of SCFAs make their analysis in complex biological matrices challenging. nih.gov Therefore, sample preparation is a critical step. This often involves extraction of the SCFAs, followed by a derivatization step to convert them into more volatile and less polar ester derivatives, although derivatization-free methods have also been developed. nih.govmdpi.com In derivatization-free approaches, samples are acidified to ensure the SCFAs are in their volatile free-acid form before injection into the GC system. nih.gov

Once in the GC, the SCFAs are separated based on their boiling points and retention times on a specialized capillary column, often one with a polar stationary phase. chromforum.org The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification and quantification. nih.gov The use of deuterated internal standards and external calibration curves allows for excellent linearity and reproducibility. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Acidification and extraction (e.g., with methyl tert-butyl ether) or derivatization to form volatile esters. | nih.govmdpi.com |

| GC Column | Polar capillary columns (e.g., DB-Wax, SupelcoWax) are typically used for good separation of underivatized acids. | chromforum.org |

| Detection Mode | Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and specificity for target analytes. | nih.gov |

| Validation | Methods are validated for linearity (R² > 0.99), recovery (e.g., 95-117%), and reproducibility (RSD < 5%). | nih.govmdpi.com |

| Matrices | Successfully applied to plasma, feces, cecum content, liver, and adipose tissue. | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides a comprehensive overview of the metabolome. nih.govwur.nl In the context of this compound research, NMR-based metabolomics can be used to obtain a global snapshot of the metabolic changes induced by butyrate in biological fluids like blood, urine, or saliva, as well as in tissue extracts. nih.govresearchgate.net

One of the principal advantages of NMR is the minimal sample preparation required, which reduces the potential for analytical variability. wur.nlmdpi.com Furthermore, NMR is highly reproducible and inherently quantitative, allowing for the simultaneous detection and quantification of dozens of metabolites from a single spectrum. nih.govnih.gov While its sensitivity is generally lower than that of MS-based methods, NMR is particularly well-suited for detecting highly abundant metabolites and compounds that are difficult to analyze by MS, such as sugars and organic acids. nih.govwur.nl

In metabolomic studies, ¹H NMR is most commonly used. mdpi.com The resulting spectrum provides detailed structural information about the molecules present in the sample. By comparing the NMR profiles of samples from treated versus control groups, researchers can identify specific metabolic pathways that are perturbed by butyrate. This untargeted approach can reveal unexpected biological effects and generate new hypotheses about the compound's mechanism of action, complementing the targeted quantitative data obtained from LC-MS and GC-MS. nih.govresearchgate.net

| Feature | NMR Spectroscopy | Mass Spectrometry (LC/GC-MS) | Reference |

|---|---|---|---|

| Sensitivity | Lower (µM range) | Higher (nM to pM range) | nih.govwur.nl |

| Reproducibility | Very high | Moderate to high | nih.govnih.gov |

| Sample Prep | Minimal, non-destructive | More extensive, often requires extraction/derivatization | wur.nl |

| Quantification | Inherently quantitative | Requires internal standards and calibration curves | nih.gov |

| Compound ID | Provides definitive structural information | Relies on fragmentation patterns and retention times | nih.gov |

| Throughput | High, amenable to automation | Variable, depends on chromatographic runtime | nih.gov |

Theoretical Frameworks and Future Research Directions for Cholestenyl Butyrate

Conceptual Understanding of Prodrug Design Principles Applied to Cholestenyl Butyrate (B1204436)

Prodrugs are pharmacologically inactive derivatives of active drug molecules that undergo biotransformation in the body to release the parent drug ijpcbs.comcentralasianstudies.orgresearchgate.net. This strategy is employed to improve a drug's physicochemical properties, pharmacokinetics, or pharmacodynamics, such as enhancing solubility, increasing lipophilicity for better membrane permeability, improving stability, or achieving site-specific delivery ijpcbs.comcentralasianstudies.orgresearchgate.netmdpi.com. Butyric acid, a short-chain fatty acid (SCFA) produced by gut microbiota, exhibits significant anti-inflammatory and epigenetic regulatory properties, including histone deacetylase (HDAC) inhibition nih.govmdpi.commdpi.comfrontiersin.orgnih.gov. However, butyrate itself has limitations for in vivo use, including a very short half-life and rapid absorption in the upper gastrointestinal tract, necessitating large doses for efficacy and limiting its targeted action mdpi.comorffa.com.

Cholestenyl butyrate serves as a prodrug designed to circumvent these issues. By esterifying butyric acid with cholesterol, a lipophilic moiety, this compound is expected to exhibit increased lipophilicity. This characteristic can facilitate enhanced passive diffusion across biological membranes, including potentially the blood-brain barrier (BBB), and improve oral bioavailability mdpi.comnih.gov. The ester bond is designed to be cleaved by endogenous esterases, releasing butyric acid at specific sites or over a sustained period biorxiv.org. This controlled release mechanism aims to maintain therapeutic concentrations of butyrate for longer durations and potentially target specific tissues or cellular compartments where esterases are abundant, thereby enhancing efficacy and reducing systemic exposure to the parent drug mdpi.comorffa.comnih.gov.

Addressing the "Butyrate Paradox" in this compound-Mediated Biological Responses

A significant challenge in harnessing butyrate's therapeutic potential is the phenomenon known as the "butyrate paradox" orffa.commdpi.comnih.govmdpi.comnih.gov. This paradox refers to butyrate's seemingly contradictory effects on different cell types: it stimulates the growth and differentiation of normal colonocytes while inhibiting the proliferation of malignant colonocytes and intestinal stem cells orffa.commdpi.comnih.govmdpi.comnih.gov. This differential effect is largely attributed to variations in cellular metabolism and the subsequent intracellular accumulation of butyrate.

Differentiated colonocytes preferentially metabolize butyrate for energy via β-oxidation, preventing it from accumulating to levels sufficient to inhibit HDACs. Conversely, undifferentiated cells, including cancer cells and stem cells, rely more heavily on glycolysis and metabolize butyrate less efficiently. This allows butyrate to accumulate intracellularly, where it acts as an HDAC inhibitor, leading to histone acetylation, cell cycle arrest, and apoptosis nih.govmdpi.comnih.gov. This compound, through its prodrug design and potential for targeted delivery, could offer a means to modulate the "butyrate paradox." By controlling the rate and location of butyrate release, it might be possible to achieve a more selective therapeutic effect, favoring the inhibition of aberrant cell proliferation while supporting the health of normal tissues. Future research should investigate how this compound's release kinetics influence these differential cellular responses.

Elucidation of Novel Molecular Targets and Signaling Networks of this compound

The biological activities of this compound are primarily mediated by the release of butyrate, which exerts its effects through several key molecular mechanisms. Butyrate is a potent inhibitor of histone deacetylases (HDACs), enzymes that play critical roles in regulating gene expression by removing acetyl groups from histones and non-histone proteins nih.govmdpi.commdpi.comfrontiersin.orgnih.gov. This epigenetic modulation influences cellular processes such as differentiation, proliferation, and apoptosis nih.govmdpi.commdpi.comfrontiersin.orgnih.gov. Butyrate also acts as a ligand for G protein-coupled receptors (GPCRs), notably free fatty acid receptors 2 (FFAR2, also known as GPR43) and FFAR3 (GPR41), which are expressed on various host cells, including immune cells and enteroendocrine cells nih.govmdpi.comfrontiersin.orgnih.govfrontiersin.orgmdpi.comjci.orgfrontiersin.org. Activation of these receptors triggers intracellular signaling cascades that modulate immune responses, hormone secretion (e.g., GLP-1, PYY), and metabolic regulation nih.govmdpi.comnih.govfrontiersin.orgfrontiersin.org. Furthermore, butyrate has been shown to modulate pathways such as PI3K/Akt, MAPK, and NF-κB, impacting cell survival and apoptosis nih.gov.

While these are established mechanisms for butyrate, research specifically identifying novel molecular targets for this compound itself, beyond its role as a butyrate carrier, is nascent. However, studies on this compound-loaded solid lipid nanoparticles (SLNs) have demonstrated significant antineoplastic effects in cancer cell lines and an anti-inflammatory effect by inhibiting polymorphonuclear cell (PMN) adhesion and superoxide (B77818) production more effectively than sodium butyrate mdpi.comcaymanchem.comnih.gov. These findings suggest that the delivery system itself, or the specific way this compound is presented, might influence its interaction with cellular machinery. Further research is needed to explore potential direct interactions of this compound or its metabolites with cellular components beyond the release of butyric acid.

Exploration of Systemic Biological Impact and Cross-Organ Communication Mediated by this compound

Butyrate, once released from this compound, can exert systemic biological effects and influence cross-organ communication. While butyrate is primarily associated with gut health, it can be absorbed into the portal circulation and interact with various organs frontiersin.orgfrontiersin.org. This systemic reach allows butyrate to modulate processes far beyond the intestinal lumen.

Key areas of systemic impact include:

Gut-Brain Axis: Butyrate is a critical signaling molecule in the gut-brain axis, influencing neurological health by modulating neuroinflammation, neurotransmitter secretion, and maintaining blood-brain barrier (BBB) integrity nih.govmdpi.comnih.govfrontiersin.org. This compound's potential to cross the BBB nih.gov makes it particularly interesting for neurological applications.

Metabolic Regulation: Butyrate influences glucose homeostasis, appetite, and satiety nih.gov. It has also been implicated in lipid metabolism, with studies showing effects on cholesterol levels and potential benefits in conditions like obesity and type 2 diabetes frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgwjgnet.com.

Cardiovascular Health: Butyrate has demonstrated cardioprotective effects by reducing inflammation, oxidative stress, and improving lipid profiles frontiersin.orgfrontiersin.org.

Liver Health: Evidence suggests butyrate can attenuate diet-induced steatohepatitis by improving gut microbiota and gastrointestinal barrier function wjgnet.com.

The integration of this compound into delivery systems like SLNs further enhances its potential for systemic impact, allowing for more controlled absorption and distribution to target organs.

Integration of this compound Research with Emerging Scientific Fields

The study of this compound can be significantly enriched by integrating it with rapidly advancing fields such as microbiome-host signaling and epigenomics.

Microbiome-Host Signaling: Butyrate is a principal metabolite produced by the gut microbiota through the fermentation of dietary fibers and resistant starches mdpi.commdpi.comorffa.comfrontiersin.orgfrontiersin.orgfrontiersin.org. The composition and activity of the gut microbiome directly influence butyrate availability, and conversely, butyrate can modulate microbial communities mdpi.commdpi.comjci.orgwjgnet.com. Research into this compound could explore how its delivery affects the gut microbiome, whether it can selectively promote beneficial bacteria, or how its efficacy is influenced by existing microbiome profiles. Understanding this interplay is crucial for optimizing therapeutic strategies, particularly for gastrointestinal and immune-related disorders mdpi.commdpi.comfrontiersin.orgnih.gov.

Epigenomics: Butyrate's role as an HDAC inhibitor places it at the forefront of epigenetic regulation nih.govmdpi.commdpi.comfrontiersin.orgnih.govbiorxiv.orgfrontiersin.orgfrontiersin.org. By altering histone acetylation patterns, butyrate influences gene expression without changing the underlying DNA sequence, impacting cellular differentiation, immune function, and disease states mdpi.commdpi.comnih.govfrontiersin.org. Integrating this compound research with epigenomics could elucidate how targeted delivery of butyrate impacts specific epigenetic landscapes in various tissues, potentially revealing novel therapeutic targets and mechanisms of action. The concept of an "epigenome-microbiome axis" highlights the bidirectional communication where microbial metabolites like butyrate can shape host epigenetics, which in turn can influence the microbiome nih.gov.

Development of Next-Generation this compound Delivery Systems for Targeted Efficacy

To fully exploit this compound's therapeutic potential, the development of advanced delivery systems is paramount. Unprotected butyrate is rapidly absorbed in the upper gastrointestinal tract, limiting its availability to the colon, where it exerts many of its beneficial effects orffa.com. Prodrug strategies, such as this compound, coupled with sophisticated delivery vehicles, are designed to overcome this limitation.

Solid Lipid Nanoparticles (SLNs) incorporating this compound have demonstrated promising results, showing enhanced antineoplastic and anti-inflammatory effects compared to sodium butyrate in vitro and in vivo models mdpi.comnih.govnih.gov. These SLNs are composed of biocompatible lipids and have shown rapid internalization into cells nih.gov. Polymeric micelles have also been developed for targeted butyrate delivery, with systems designed for localized release in specific regions of the GI tract biorxiv.orgresearchgate.net. Future research should focus on developing next-generation delivery systems that offer improved targeting to specific tissues or cell types, enhanced stability, controlled release kinetics, and better penetration of biological barriers like the BBB. Innovations in nanotechnology, such as liposomes, targeted nanoparticles, and stimuli-responsive systems, could further refine this compound delivery for maximal therapeutic efficacy and minimal off-target effects.

Future Trajectories in Preclinical Model Systems for Validating this compound's Therapeutic Potential

Validating the therapeutic potential of this compound requires robust preclinical studies employing a range of model systems and comprehensive outcome measures.

In vitro models that have been utilized include various cancer cell lines mdpi.comcaymanchem.comnih.gov, human neutrophils and endothelial cells to assess anti-inflammatory effects nih.gov, and porcine enterocytes and macrophages to evaluate barrier function and inflammatory responses mdpi.com. These models provide foundational insights into cellular mechanisms and efficacy.

In vivo preclinical models are crucial for assessing systemic effects and therapeutic outcomes. These include:

Cancer Models: Rat intracerebral glioma models mdpi.com and various cancer cell lines mdpi.comcaymanchem.comnih.gov have been used to evaluate antineoplastic effects.

Inflammatory Disease Models: Murine models of inflammatory bowel disease (IBD) and colitis, such as DSS-induced colitis biorxiv.org, are essential for studying anti-inflammatory properties.

Metabolic Disease Models: High-fat diet (HFD) induced steatohepatitis models in mice wjgnet.com and models for type 2 diabetes and obesity are relevant for metabolic applications.

Neurological Models: Studies examining BBB integrity in Parkinson's disease mouse models nih.gov and exploring neuroprotective effects in various neurological disorder models are key for gut-brain axis research.

Allergy Models: Murine models of food allergy biorxiv.org are used to investigate immunomodulatory effects.

Future research trajectories should focus on:

Mechanism Elucidation: Investigating the precise molecular targets and signaling pathways modulated by this compound and its released butyrate in specific disease contexts.

Comparative Efficacy: Conducting head-to-head comparisons of this compound formulations (e.g., SLNs, micelles) against standard butyrate treatments (e.g., sodium butyrate) in relevant preclinical disease models.

Systemic and Cross-Organ Effects: Detailed studies on the pharmacokinetics, biodistribution, and systemic impact of this compound across different organ systems, particularly the gut-brain axis and metabolic pathways.

Epigenetic and Microbiome Interactions: Exploring how this compound influences epigenetic modifications and modulates the gut microbiome composition and function in disease states.

Targeted Delivery Optimization: Developing and testing novel delivery systems that enhance tissue-specific accumulation and controlled release of butyrate.

By systematically addressing these areas, future research can effectively validate the therapeutic potential of this compound and pave the way for its clinical translation.

Compound Names Table:

| Compound Name | Abbreviation |

|---|---|

| This compound | Chol-but |

| Butyric acid | Butyrate |

| Sodium butyrate | NaB |

| Solid Lipid Nanoparticles | SLNs |

| Monobutyrin |

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Monitor reaction temperature, solvent purity, and catalyst concentration.

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring.

- Statistical optimization : Apply response surface methodology (RSM) to refine synthesis conditions .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.